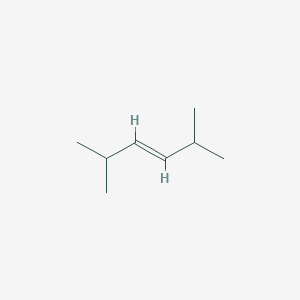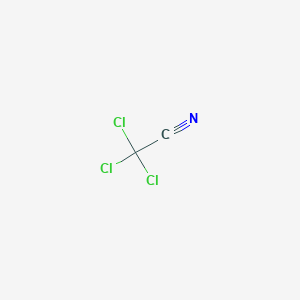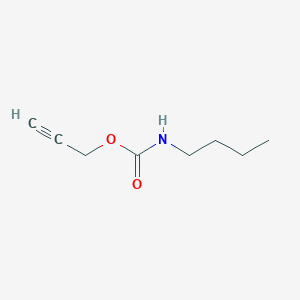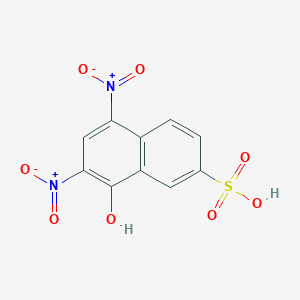
Flavianic acid
Vue d'ensemble
Description
Flavianic acid, also known as naphthol yellow S, is a synthetic dye that has been used in various applications, including as a colorant for cosmetics and dyeing hair . It is known for forming highly insoluble salts with certain organic bases, which has been utilized in the isolation of nucleinic compounds from biological fluids . Flavianic acid has also been used in histological staining, demonstrating its versatility in biochemical applications .
Synthesis Analysis
The synthesis of flavianic acid and its derivatives has been explored for various purposes. For instance, flavianic acids have been prepared and examined for use as color reference standards in thin-layer chromatography (TLC), indicating their purity and absence of impurities . Additionally, flavianates of nucleinic substances such as cystosine and cytidine have been synthesized, demonstrating the utility of flavianic acid in the isolation and identification of these biological compounds .
Molecular Structure Analysis
Flavianic acid's interaction with proteins has been studied to understand its binding mechanisms. For example, the binding of flavianic acid to bovine trypsin has been investigated, revealing a restricted transconformation of the macromolecule linked to dye binding at a stoichiometry of 1:1 . This interaction suggests that flavianic acid can induce specific conformational changes in proteins, which is crucial for understanding the molecular dynamics of protein precipitation .
Chemical Reactions Analysis
Flavianic acid has been shown to react with phenothiazines in a neutral medium, forming orange or brown crystalline compounds that can be quantitatively extracted into benzene . This property has been utilized in the extractive spectrophotometric determination of phenothiazines, highlighting the reactivity of flavianic acid with other organic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of flavianic acid have been a subject of research due to its practical applications. Studies have shown that flavianic acid disodium salt has a high rank of maximum heat of decomposition and fuel value-heat of decomposition, which is significant in evaluating its explosive hazard . The thermal stability of flavianic acid disodium salt and its hydrate has been investigated, revealing that the hydrate form has lower thermal stability and that particle size difference does not significantly affect the thermal stability of the disodium salt . These findings are essential for ensuring the safe production and handling of flavianic acid in industrial processes .
Applications De Recherche Scientifique
-
Synthesis of Flavones and Flavanones
- Field : Organic Chemistry
- Application : Flavones and flavanones are synthesized from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization .
- Method : This process involves dehydrogenation in a highly atom-economic manner . The synthetic routes are divergent and versatile, providing a variety of flavones and flavanones from 2′-hydroxydihydrochalcones as common intermediates .
- Results : The synthesis results in flavones and flavanones, which are widely occurring natural flavonoids produced by various medicinal plants and their synthetic derivatives .
-
Health Benefits of Flavonoids
- Field : Nutritional Science
- Application : Flavonoids are known for their beneficial effects on health .
- Method : Flavonoids are consumed through fruits, vegetables, grains, bark, roots, stems, flowers, tea, and wine .
- Results : Flavonoids have anti-oxidative, anti-inflammatory, anti-mutagenic, and anti-carcinogenic properties. They also have the capacity to modulate key cellular enzyme function .
-
Impact of Nitrogen Application on Accumulation of Flavonoids in Tea Shoots
- Field : Agricultural Sciences
- Application : The study investigates the impact of nitrogen application on the accumulation of amino acids, flavonoids, and phytohormones in tea shoots under soil nutrition deficiency stress .
- Method : Tea plants deficient in nitrogen due to long-term non-fertilization were subjected to higher (300 kg/ha) or lower (150 kg/ha) nitrogen application rates, as well as organic or inorganic nitrogen .
- Results : The levels of theanine, glutamate, and aspartate significantly increased with the supply of nitrogen, whereas multiple amino acids, such as alanine, phenylalanine, valine, etc., decreased . This indicates that the absorption of nitrogen is preferentially used for the biosynthesis of theanine and glutamate-derived amino acids by a nitrogen-starved tea plant .
-
Flavonoids in Nutraceutical, Pharmaceutical, Medicinal and Cosmetic Applications
- Field : Nutritional Science
- Application : Flavonoids are now considered an indispensable component in a variety of nutraceutical, pharmaceutical, medicinal, and cosmetic applications .
- Method : Research and development programs involving in vivo studies are being used to predict potential applications and manufacturing by industry .
- Results : Flavonoids are associated with a broad spectrum of health-promoting effects and are an indispensable component in a variety of nutraceutical, pharmaceutical, medicinal, and cosmetic applications .
-
Antibacterial Activity of Flavonoids
- Field : Microbiology
- Application : Flavonoids have shown potential in protecting against cutaneous inflammatory reactions and affecting wound healing .
- Method : The method involves the application of flavonoids to the skin .
- Results : The results show that flavonoids have potential antibacterial activity, which can be beneficial for skin health .
- Flavonoids in Skin Care
- Field : Dermatology
- Application : Flavonoids have shown potential in protecting against cutaneous inflammatory reactions and affecting wound healing .
- Method : The method involves the application of flavonoids to the skin .
- Results : The results show that flavonoids have potential antibacterial activity, which can be beneficial for skin health .
Safety And Hazards
Propriétés
IUPAC Name |
8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O8S/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17/h1-4,13H,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQJEPASRCXVCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
549-34-8 (di-potassium salt), 55482-31-0 (barium salt[1:1]), 68698-86-2 (aluminum salt[3:2]), 846-70-8 (di-hydrochloride salt) | |
| Record name | Flavianic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4025167 | |
| Record name | 8-Hydroxy-5,7-dinitro-2-naphthalenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Flavianic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15253 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Flavianic acid | |
CAS RN |
483-84-1 | |
| Record name | Flavianic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavianic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavianic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenesulfonic acid, 8-hydroxy-5,7-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Hydroxy-5,7-dinitro-2-naphthalenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-hydroxy-5,7-dinitronaphthalene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLAVIANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I7KXL5KL5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



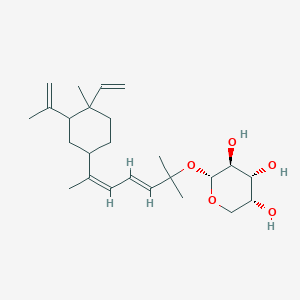

![Sarcosine, [glycine 1-14C]](/img/structure/B146759.png)

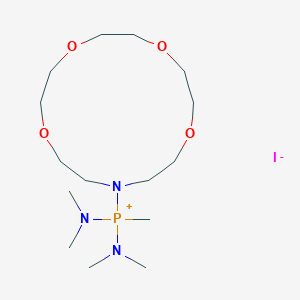
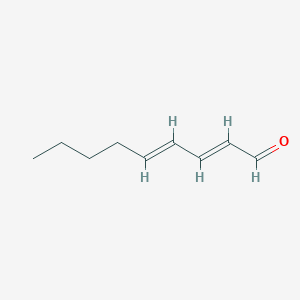
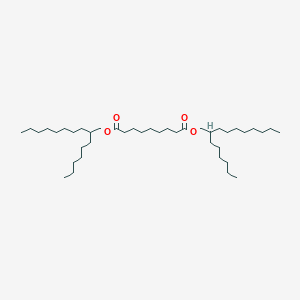

![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B146772.png)
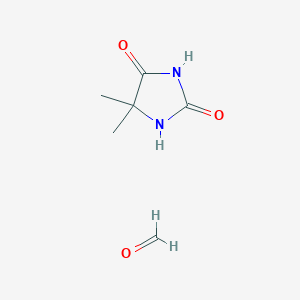
![Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI)](/img/structure/B146775.png)
